Delicaflavone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

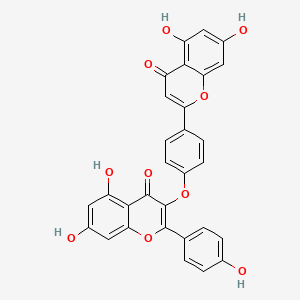

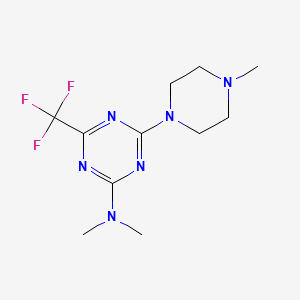

Delicaflavone is a rarely occurring biflavonoid isolated from the plant Selaginella doederleinii Hieron, a traditional Chinese medicine. This compound has garnered significant attention due to its promising anticancer properties. Modern pharmacological studies have demonstrated that this compound induces reactive oxygen species-mediated apoptosis and cell cycle arrest via the PI3K/AKT/mTOR and Ras/MEK/Erk signaling pathways, resulting in autophagic cell death .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Delicaflavone can be synthesized through various chemical reactions involving flavonoid precursors. One common method involves the oxidative coupling of two flavonoid units. The reaction conditions typically include the use of oxidizing agents such as iodine or ferric chloride in an organic solvent like dichloromethane or ethanol. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the coupling process .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from Selaginella doederleinii Hieron using solvents like ethanol or methanol. The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions: Delicaflavone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidative products.

Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, altering its chemical properties.

Common Reagents and Conditions:

Oxidizing Agents: Iodine, ferric chloride.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Dichloromethane, ethanol, methanol.

Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and various substituted flavonoids .

Applications De Recherche Scientifique

Delicaflavone has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying biflavonoid synthesis and reactivity.

Biology: Investigated for its role in modulating cellular pathways and inducing apoptosis in cancer cells.

Medicine: Explored as a potential anticancer agent due to its ability to induce cell cycle arrest and apoptosis in various cancer cell lines.

Industry: Utilized in the development of novel anticancer therapeutics and as a natural product for health promotion

Mécanisme D'action

Delicaflavone belongs to the C–O–C-type biflavonoids, which include compounds like hinokiflavone and ochnaflavone. These compounds are characterized by an ether linkage between the two connected apigenin units. Compared to other biflavonoids, this compound has shown unique anticancer properties, particularly in inducing autophagic cell death and modulating immune responses .

Comparaison Avec Des Composés Similaires

- Hinokiflavone

- Ochnaflavone

- Amentoflavone

- Robustaflavone

- Agathisflavone

Delicaflavone’s unique ability to modulate multiple signaling pathways and induce autophagic cell death makes it a promising candidate for further research and development in anticancer therapies.

Propriétés

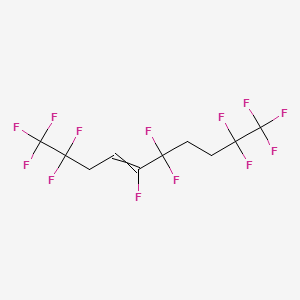

Formule moléculaire |

C30H18O10 |

|---|---|

Poids moléculaire |

538.5 g/mol |

Nom IUPAC |

3-[4-(5,7-dihydroxy-4-oxochromen-2-yl)phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C30H18O10/c31-16-5-1-15(2-6-16)29-30(28(37)27-21(35)10-18(33)12-25(27)40-29)38-19-7-3-14(4-8-19)23-13-22(36)26-20(34)9-17(32)11-24(26)39-23/h1-13,31-35H |

Clé InChI |

WJULKDPQRHDJNK-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4=CC=C(C=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-17-(2-fluoroacetyl)-11,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13420473.png)

![5-[[1-[2-(4-butan-2-ylphenoxy)ethyl]pyrrol-2-yl]methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B13420475.png)

![S-[2-(1-Methylethoxy)-2-oxoethyl]-L-cysteine Hydrochloride](/img/structure/B13420487.png)

![2-[1-(Aminocarbonyl)-2-[[5-(4-nitrophenyl)-2-furanyl]methylene]hydrazinyl]-acetic Acid Ethyl Ester](/img/structure/B13420518.png)

![N-[bis(dimethylamino)-fluorosilyl]-N-methylmethanamine](/img/structure/B13420536.png)